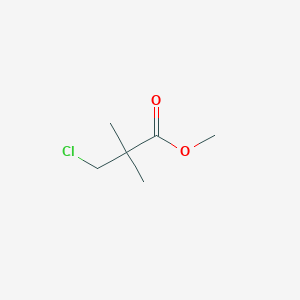

Methyl 3-chloro-2,2-dimethylpropanoate

Overview

Description

“Methyl 3-chloro-2,2-dimethylpropanoate” is a chemical compound . It has been used in the synthesis of a series of 24 compounds based on its structure modification as potent HDACIs .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Chemical Reactions Analysis

“this compound” can undergo several reactions. For instance, it can react with amines and amino acid esters via DCC and azide coupling methods to form N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates .Scientific Research Applications

Antiproliferative Applications

Methyl 3-chloro-2,2-dimethylpropanoate and its derivatives have shown promise in cancer research. For example, compounds synthesized based on modifications of this chemical structure have been tested for antiproliferative activity against various cancer cell lines. These compounds, specifically designed as histone deacetylase inhibitors (HDACIs), have demonstrated potential in inhibiting cancer cell growth. For instance, certain derivatives exhibited significant antiproliferative activity against HeLa cells, with IC50 values (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) comparable to standard drugs like doxorubicin (El-Rayes et al., 2019).

Synthesis of Novel Metal Complexes

The chemical structure of this compound has also been used in the synthesis of novel metal complexes. These complexes were explored for their potential as anti-tumor agents and CDK8 kinase inhibitors, showing inhibitory actions on certain cancer cell lines without affecting normal cells. This indicates the specificity of these compounds towards cancerous cells, making them potential candidates for colon cancer therapy (Aboelmagd et al., 2021).

Selective Cancer Cell Inhibition

Further research into this compound derivatives has revealed selective inhibition of colon cancer cells. Specific derivatives were synthesized and tested for their antiproliferative and apoptotic activities. These compounds showed high selectivity towards cancer cells, particularly against HCT-116 cell lines, without adversely affecting non-cancerous cells. This selective action suggests potential pathways for targeted cancer therapy (Rayes et al., 2020).

Spectroscopy and Crystal Structure Studies

The compound has also been a subject of interest in spectroscopy and crystal structure studies. For example, the synthesis and crystal structure of related compounds, like 2,4,6-tri(2'-chloro-1',1'-dimethylethyl)-s-trioxane, have been investigated to understand their molecular structure and properties (Tarbutton & Valente, 2010).

Odor Threshold Studies

Interestingly, this compound and its branched ester counterparts have been studied for their odor thresholds. These studies are crucial in understanding the sensory properties of these compounds, which can have applications in food science and fragrance industries (Takeoka et al., 1995).

Mechanism of Action

Target of Action

Methyl 3-chloro-2,2-dimethylpropanoate is a synthetic compound that has been studied for its potential biological activities. Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that this compound may also target cancer cells.

Mode of Action

It’s suggested that related compounds show affinity to the heat shock proteins trap1, which could potentially explain their antiproliferative activities . This suggests that this compound might interact with similar targets, leading to changes in cell proliferation.

Biochemical Pathways

The inhibition of cell proliferation suggests that it may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Cellular Effects

The cellular effects of Methyl 3-chloro-2,2-dimethylpropanoate are currently under investigation. Preliminary studies suggest that this compound may selectively inhibit the proliferation of certain types of cells . It’s believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It’s thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .

Properties

IUPAC Name |

methyl 3-chloro-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYBSQGDQJXNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337517 | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21491-96-3 | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21491-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)

![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)

![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)